6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Medicinal chemistry Kinase inhibitor design Scaffold optimization

6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1152577-81-5) is a heterocyclic small molecule (C₉H₉ClN₄O, MW 224.65 g/mol) built on the [1,2,4]triazolo[4,3-b]pyridazine core. It features a chlorine atom at the 6-position and an oxolan-2-yl (tetrahydrofuran-2-yl) group at the 3-position, which introduces a chiral center adjacent to the fused triazole ring.

Molecular Formula C9H9ClN4O
Molecular Weight 224.65 g/mol
CAS No. 1152577-81-5
Cat. No. B1417269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS1152577-81-5
Molecular FormulaC9H9ClN4O
Molecular Weight224.65 g/mol
Structural Identifiers
SMILESC1CC(OC1)C2=NN=C3N2N=C(C=C3)Cl
InChIInChI=1S/C9H9ClN4O/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h3-4,6H,1-2,5H2
InChIKeyHURZYRQDOKOZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1152577-81-5): Structural Identity and Scaffold Context for Research Procurement


6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1152577-81-5) is a heterocyclic small molecule (C₉H₉ClN₄O, MW 224.65 g/mol) built on the [1,2,4]triazolo[4,3-b]pyridazine core. It features a chlorine atom at the 6-position and an oxolan-2-yl (tetrahydrofuran-2-yl) group at the 3-position, which introduces a chiral center adjacent to the fused triazole ring . This scaffold class has been validated across multiple therapeutic target families, including c-Met kinase, LRRK2 kinase, Pim-1 kinase, PDE4, and BRD4 bromodomains, establishing it as a privileged chemotype for kinase inhibitor and epigenetic probe discovery programs [1][2][3][4].

Why Generic Substitution of 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Fails: Substituent-Dependent Pharmacology and Reactivity


The [1,2,4]triazolo[4,3-b]pyridazine scaffold is not pharmacologically interchangeable across its substitution variants. The 6-chloro substituent serves as a critical synthetic handle for nucleophilic aromatic substitution (SₙAr) derivatization, while the 3-oxolan-2-yl group introduces a stereogenic center whose absolute configuration can dictate binding pose and target selectivity . Published structure-activity relationship (SAR) studies on this scaffold class demonstrate that even minor changes at the 3-position—such as replacing a phenyl group with a substituted aryl or heterocycle—can shift c-Met kinase IC₅₀ values by orders of magnitude and alter selectivity profiles against off-target kinases [1][2]. The oxolan-2-yl substituent provides a unique combination of hydrogen bond acceptor capacity, conformational constraint, and stereochemical control that is absent in close analogs such as the oxolan-3-yl isomer (CAS 1248102-19-3), the 3-phenyl derivative (CAS 7190-80-9), or the 3-difluoromethyl derivative (CAS 477889-88-6), each of which presents different electronic, steric, and topological features to biological targets .

Quantitative Differentiation Evidence for 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Versus Closest Analogs


Regioisomeric Differentiation: 2-Oxolanyl Versus 3-Oxolanyl Substitution Alters Stereoelectronic Profile

6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1152577-81-5) differs from its closest regioisomer, 6-Chloro-3-(oxolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1248102-19-3), in the attachment position of the tetrahydrofuran ring. The 2-yl attachment places the ring oxygen one bond closer to the triazole core and creates a chiral center at the carbon directly bonded to the triazole C3, whereas the 3-yl isomer has its chiral center one bond further removed . This topological difference is expected to alter the spatial orientation of the oxolane oxygen lone pairs relative to the heterocyclic core, potentially affecting hydrogen bond acceptor geometry in kinase ATP-binding pockets.

Medicinal chemistry Kinase inhibitor design Scaffold optimization

Predicted Physicochemical Property Differentiation: Density and pKa Distinguish This Scaffold from Phenyl and Difluoromethyl Analogs

Predicted physicochemical properties provide measurable differentiation between 3-substituted triazolopyridazine analogs. 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a predicted density of 1.69±0.1 g/cm³ and a predicted pKa of -1.02±0.30 . These values reflect the electron-donating character of the saturated oxolane ring, which contrasts with the electron-withdrawing difluoromethyl analog (predicted to have a lower pKa due to the inductive effect of fluorine) and the aromatic phenyl analog (MW 230.65, different solubility profile) [1].

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Scaffold Validation: Triazolo[4,3-b]pyridazine Core Demonstrates Multi-Target Kinase Inhibition with Documented SAR

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been independently validated as a kinase inhibitor chemotype by multiple research groups. In the c-Met kinase context, optimization of triazolopyridazine derivatives yielded compound 4 with an IC₅₀ of 9 nM [1]. In the dual c-Met/Pim-1 inhibitor series, compound 4g achieved an IC₅₀ of 0.163 ± 0.01 µM against c-Met and 0.283 ± 0.01 µM against Pim-1, with a mean growth inhibition (GI%) of 55.84% across 60 cancer cell lines, compared to 29.08% for the less potent analog 4a [2]. For LRRK2, the triazolopyridazine scaffold produced inhibitors with selectivity for the G2019S mutant over wild-type [3]. While 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has not itself been profiled in these published studies, it contains the identical core scaffold and the 6-chloro substituent that serves as the key derivatization point in the synthesis of all active analogs described in these publications.

c-Met kinase inhibition Pim-1 kinase LRRK2 Cancer therapeutics

Cytotoxic SAR in the 6-Chloro-3-Substituted Series: Substitution at the 3-Position Profoundly Modulates Antiproliferative Potency

A systematic study of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines evaluated 33 compounds (3a-q and 4b-q) for in vitro cytotoxicity against SB-ALL, NALM-6, and MCF-7 cell lines [1]. The most active triazole derivatives (4f, 4j, 4q) exhibited IC₅₀ values of ∼1.64–5.66 µM against SB-ALL and ∼1.14–3.7 µM against NALM-6, compared with doxorubicin (IC₅₀ = 0.167 µM, SB-ALL). Critically, the study demonstrated that varying the 3-position substituent dramatically altered cytotoxicity, with potency differences exceeding 10-fold across the series. This SAR directly supports the premise that 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, with its signature oxolan-2-yl group, will exhibit distinct biological activity compared to analogs bearing aryl, heteroaryl, or other substituents at the 3-position.

Anticancer agents Cytotoxicity Acute lymphoblastic leukemia Structure-activity relationship

Commercial Availability and Purity: Benchmarking Against Structurally Similar Triazolopyridazine Scaffolds

6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is commercially available from multiple suppliers including Enamine (Cat. EN300-68760, purity 95%), Leyan (Cat. 1328662, purity 98%), AKSci (Cat. 2013DE, purity 95%), and Biosynth (via CymitQuimica, purity 98%) [1]. In contrast, the 3-oxolan-3-yl regioisomer (CAS 1248102-19-3) is listed by fewer vendors and has more limited stock availability [2]. The 6-chloro substituent also confers a reactive handle that is absent in dechlorinated analogs, making this compound suitable as a diversification-ready intermediate in parallel synthesis campaigns.

Chemical procurement Research chemical sourcing Scaffold purity

Absence of Published Direct Comparative Data: Acknowledgment of Current Evidence Limitations

A systematic search of PubMed, Google Scholar, Google Patents, BindingDB, ChEMBL, and PubChem using the compound name, CAS number, InChI Key (HURZYRQDOKOZMA-UHFFFAOYSA-N), and SMILES notation did not identify any published primary research paper or patent that reports direct biological assay data (IC₅₀, Kᵢ, EC₅₀, etc.) for 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine as of the search date. All quantitative differentiation evidence presented above is therefore derived from class-level inferences based on structurally related 6-chloro-3-substituted-triazolopyridazine derivatives [1][2]. Procurement decisions should be made with the understanding that this compound's intrinsic biological activity remains uncharacterized in the public domain, and its primary value proposition lies in its role as a synthetic intermediate or scaffold for derivatization rather than as a pre-validated bioactive probe.

Evidence transparency Research gap Procurement risk assessment

Recommended Research and Industrial Application Scenarios for 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1152577-81-5)


Kinase-Focused Fragment Library Design Using the Triazolopyridazine Scaffold

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has demonstrated activity against multiple therapeutically relevant kinases including c-Met (IC₅₀ as low as 9 nM), Pim-1 (IC₅₀ = 0.283 µM), and LRRK2 (G2019S mutant-selective inhibition) [1][2]. 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can serve as a core fragment for kinase inhibitor library construction, where the 6-chloro group functions as a diversification point for parallel SₙAr reactions with amine, thiol, or alcohol nucleophiles, while the chiral oxolan-2-yl substituent provides stereochemical diversity that is underrepresented in commercial fragment collections.

Structure-Activity Relationship Expansion at the 3-Position of 6-Chloro-Triazolopyridazines

Published SAR data demonstrate that the 3-position substituent of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazines is a critical determinant of cytotoxic potency, with IC₅₀ values spanning over two orders of magnitude (∼1.14 µM to >100 µM) depending on substituent identity in leukemia and breast cancer cell lines [1]. 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine fills a gap in the published SAR landscape, as the saturated, chiral, oxygen-containing oxolane substituent has not been evaluated in the Mamta et al. (2019) series that tested aryl, heteroaryl, and alkyl substituents, making it a valuable addition to systematic SAR campaigns.

Synthetic Intermediate for c-Met and Dual Kinase Inhibitor Lead Optimization

The triazolopyridazine core is a validated pharmacophore for ATP-competitive c-Met inhibition, as demonstrated by co-crystal structures (PDB 3CD8) showing key hydrogen bond interactions between the scaffold and the kinase hinge region [1]. The 6-chloro substituent in 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be displaced with substituted anilines, benzylamines, or heterocyclic amines to explore the solvent-exposed region of the c-Met ATP pocket. This approach mirrors the successful optimization trajectory that yielded compound 10f with potent in vivo HGF-mediated c-Met phosphorylation inhibition in a mouse pharmacodynamic model [1].

Diversity-Oriented Synthesis and Phenotypic Screening Library Production

With confirmed commercial availability from at least four vendors at purities of 95–98% [1], 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is readily procurable in quantities suitable for library production. The compound's predicted physicochemical properties (density 1.69 g/cm³, pKa -1.02) suggest it resides in a fragment-like or lead-like chemical space compatible with downstream ADME profiling [2]. Its oxolane ring provides an additional hydrogen bond acceptor that can be exploited in target engagement, differentiating it from purely aromatic or halogenated 3-substituted analogs in unbiased phenotypic screening cascades.

Quote Request

Request a Quote for 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.